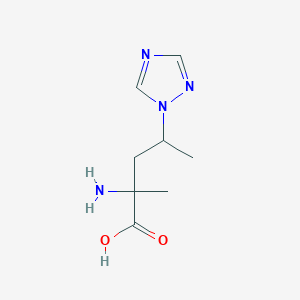
2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanoic acid is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable amine with a triazole derivative under microwave irradiation . The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in various biochemical pathways. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds also contain nitrogen heterocycles and have diverse biological activities.
Imidazole Containing Compounds: Similar to triazoles, imidazoles are five-membered rings with nitrogen atoms and have various therapeutic applications.
Uniqueness
2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanoic acid is unique due to its specific structure, which allows for versatile interactions in chemical and biological systems. The presence of the triazole ring provides distinct reactivity and binding properties compared to other nitrogen-containing heterocycles.
Properties
Molecular Formula |
C8H14N4O2 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-amino-2-methyl-4-(1,2,4-triazol-1-yl)pentanoic acid |
InChI |
InChI=1S/C8H14N4O2/c1-6(12-5-10-4-11-12)3-8(2,9)7(13)14/h4-6H,3,9H2,1-2H3,(H,13,14) |
InChI Key |
JFWCUJPOKDNFJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C(=O)O)N)N1C=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















